4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid is an organic compound classified within the benzofuran family. This compound features a unique structure characterized by an isopentyloxy group attached to a benzofuran ring, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of 262.30 g/mol. The compound is synthesized for various applications in scientific research, particularly in organic chemistry and medicinal chemistry.
Methods and Technical Details
The synthesis of 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid can be achieved through several synthetic routes. A common method involves the alkylation of 2-methylbenzofuran with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate undergoes carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are utilized to improve scalability, minimize by-products, and maximize the purity of the final product.
Structure and Data
The molecular structure of 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid can be represented by its InChI key (MSLGPAXMGWDDQL-UHFFFAOYSA-N) and canonical SMILES notation (CC1=CC2=C(O1)C=C(C=C2OCCC(C)C)C(=O)O).
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 262.30 g/mol |
IUPAC Name | 2-methyl-4-(3-methylbutoxy)-1-benzofuran-6-carboxylic acid |
InChI | InChI=1S/C15H18O4/c1-9(2)4-5-18-13-7-11(15(16)17)8-14-12(13)6-10(3)19-14/h6-9H,4-5H2,1-3H3,(H,16,17) |
InChI Key | MSLGPAXMGWDDQL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(O1)C=C(C=C2OCCC(C)C)C(=O)O |
Reactions and Technical Details
4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid can undergo various types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
The mechanism of action for 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivatives being studied.
Physical Properties
4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid exhibits several notable physical properties:
Chemical Properties
Relevant chemical properties include:
These properties indicate that the compound may have varied solubility characteristics which can influence its applications in different media .
4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid has numerous applications in scientific research:
This compound's unique structure contributes to its diverse applications across multiple scientific disciplines.
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: